molecular formula C15H14F2N2O2 B13008648 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide CAS No. 1094442-47-3

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide

Cat. No.: B13008648
CAS No.: 1094442-47-3
M. Wt: 292.28 g/mol
InChI Key: DDOZFPWDMHOGDS-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group and a difluoromethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes, leading to cell death . In anticancer research, it may inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide is unique due to the presence of both aminophenyl and difluoromethoxyphenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

1094442-47-3

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

2-(4-aminophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C15H14F2N2O2/c16-15(17)21-13-4-2-1-3-12(13)19-14(20)9-10-5-7-11(18)8-6-10/h1-8,15H,9,18H2,(H,19,20)

InChI Key

DDOZFPWDMHOGDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)N)OC(F)F

Origin of Product

United States

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